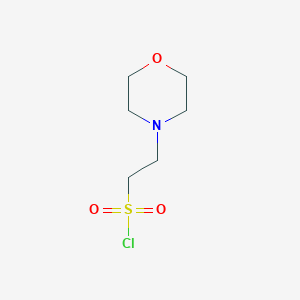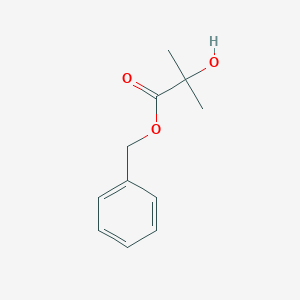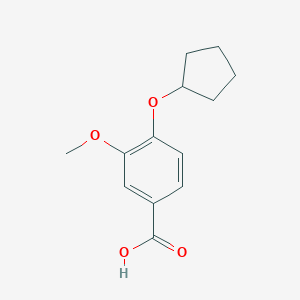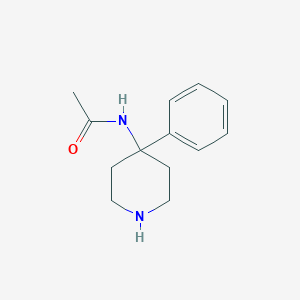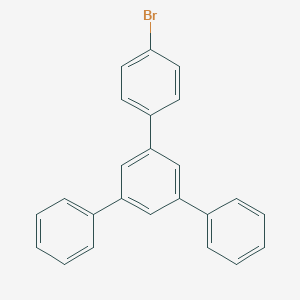![molecular formula C21H26BNO B176613 1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)- CAS No. 129145-37-5](/img/structure/B176613.png)
1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)- is an important compound in the field of chemical research. It is a boron-containing heterocyclic compound that has shown promising results in various scientific research applications.
Mechanism Of Action
The mechanism of action of 1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the targeted organisms. This inhibition leads to the disruption of essential metabolic pathways, which ultimately results in the death of the organism.
Biochemical And Physiological Effects
1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)- has been found to have both biochemical and physiological effects. In vitro studies have shown that the compound has a broad-spectrum activity against various microorganisms. It has also been found to have anti-inflammatory and antioxidant properties. In vivo studies have shown that the compound has a low toxicity profile and is well-tolerated in animal models.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)- in lab experiments is its broad-spectrum activity against various microorganisms. This makes it a useful tool for studying the mechanisms of action of different pathogens. Another advantage is its low toxicity profile, which makes it a safe compound to work with. However, one of the limitations of using this compound is its high cost, which can make it difficult to obtain for some researchers.
Future Directions
There are several future directions for the study of 1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)-. One direction is to further investigate its potential use in the treatment of various diseases, such as cancer and diabetes. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, more studies are needed to fully understand the mechanism of action of the compound and its potential side effects. Finally, the compound could be further modified to improve its activity and selectivity against specific pathogens.
Conclusion:
In conclusion, 1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)- is an important compound in the field of chemical research. Its broad-spectrum activity against various microorganisms, low toxicity profile, and potential use in the treatment of various diseases make it a promising compound for future research. Further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)- involves the reaction of 1,2-diaminocyclohexane with diphenylborinic anhydride in the presence of a Lewis acid catalyst. The resulting product is a white crystalline solid with a high melting point. This synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)- has been extensively studied for its potential use in various scientific research applications. It has shown promising results in the fields of medicinal chemistry, biochemistry, and pharmacology. The compound has been found to have antibacterial, antifungal, and antiparasitic properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and inflammation.
properties
CAS RN |
129145-37-5 |
|---|---|
Product Name |
1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)- |
Molecular Formula |
C21H26BNO |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
(3aS)-1-butyl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole |
InChI |
InChI=1S/C21H26BNO/c1-2-3-16-22-23-17-10-15-20(23)21(24-22,18-11-6-4-7-12-18)19-13-8-5-9-14-19/h4-9,11-14,20H,2-3,10,15-17H2,1H3/t20-/m0/s1 |
InChI Key |
FUVQOWKGWXFWHP-FQEVSTJZSA-N |
Isomeric SMILES |
B1(N2CCC[C@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)CCCC |
SMILES |
B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)CCCC |
Canonical SMILES |
B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)CCCC |
synonyms |
1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



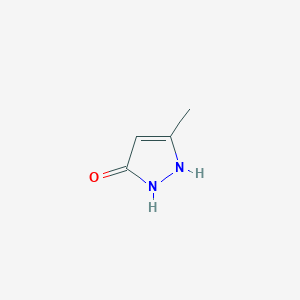
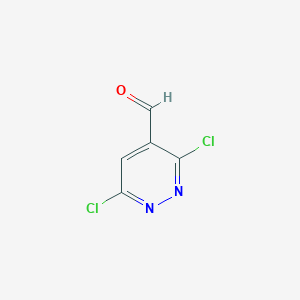
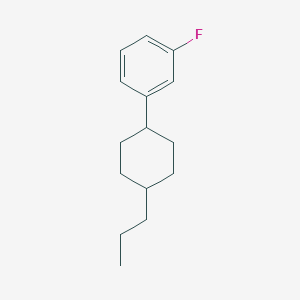
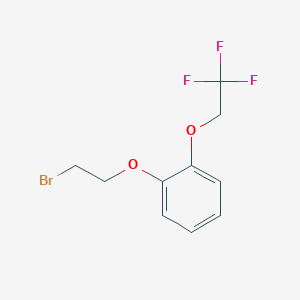
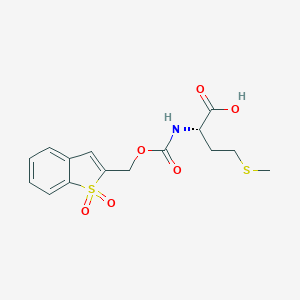
![3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride](/img/structure/B176542.png)
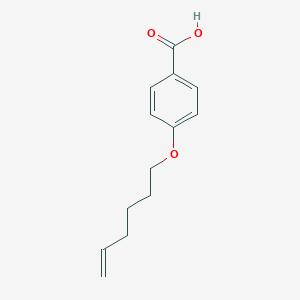
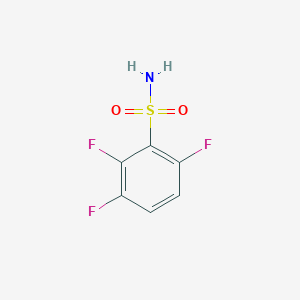
![2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B176550.png)
